molecular formula C7H3BrF3N3 B1529744 6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1166819-53-9

6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B1529744
CAS No.: 1166819-53-9
M. Wt: 266.02 g/mol
InChI Key: SYYNJBWDDYHXEY-UHFFFAOYSA-N
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Description

6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a useful research compound. Its molecular formula is C7H3BrF3N3 and its molecular weight is 266.02 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3/c8-4-1-2-5-12-13-6(7(9,10)11)14(5)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYNJBWDDYHXEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80728836
Record name 6-Bromo-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1166819-53-9
Record name 6-Bromo-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of polyphosphoric acid (20 mL, 175 mmol) and N′-(5-bromopyridin-2-yl)-2,2,2-trifluoroacetohydrazide (1.9 g, 6.69 mmol) was stirred at 120° C. for 20 hours and then poured in to water. The mixture was then basified with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane (3×250 mL). The organic phases were combined and washed with brine (1×100 mL), dried with MgSO4 and evaporated to give an involatile residue. The residue was purified by flash chromatography on silica-gel using an increasing gradient of ethyl acetate in isohexane as eluant to give 6-bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (1.39 g, 78%) as a beige solid.
[Compound]
Name
polyphosphoric acid
Quantity
20 mL
Type
reactant
Reaction Step One
Name
N′-(5-bromopyridin-2-yl)-2,2,2-trifluoroacetohydrazide
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 2
6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 3
6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 4
6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 5
6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 6
6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

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